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Compound of Interest

Compound Name:
4,6-diethoxy-1H-indole-2-

carboxylic Acid

CAS No.: 887360-78-3

Cat. No.: B1336732

Get Quote

Executive Summary: The Scaffold at a Glance
The indole-2-carboxylic acid (I2CA) scaffold represents a privileged structure in medicinal

chemistry. Unlike its isomer indole-3-carboxylic acid (auxin-like), the 2-position carboxylate

provides a unique vector for hydrogen bonding and ionic interactions, often serving as a

bioisostere for the glycine carboxylate in neuroreceptors or as a "warhead" anchor in enzyme

active sites.

This guide moves beyond basic cataloging to rigorously compare the structural determinants

that switch this scaffold from a neuroprotective NMDA antagonist to a potent anticancer kinase

inhibitor.

Core Structural Anatomy
To navigate the structure-activity relationships (SAR) below, we define the standard numbering

and functional zones:
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Position 2 (-COOH): The critical "anchor" moiety. Modification to esters or amides

dramatically alters solubility and target affinity (often converting agonists to antagonists or

vice versa).

Position 3: The "Hydrophobic Vector." Substituents here typically engage lipophilic pockets

(e.g., in the NMDA glycine site).

Positions 4-7 (Benzenoid Ring): Electronic tuning and metabolic stability. Halogenation here

is crucial for ADME properties.

Position 1 (Nitrogen): H-bond donor. Alkylation often abolishes activity for targets requiring

H-bonding (e.g., NMDA), but may enhance membrane permeability for intracellular targets.

Case Study A: NMDA Receptor Glycine Site
Antagonists
The most historically significant application of I2CA derivatives is in the treatment of stroke and

neurodegenerative diseases via the NMDA receptor glycine binding site (GluN1 subunit).

Mechanism of Action
Glutamate excitotoxicity requires the co-agonist glycine. I2CA derivatives competitively displace

glycine. The C2-carboxylate mimics the glycine carboxylate, while the indole ring acts as a

spacer, positioning C3 substituents into a hydrophobic auxiliary pocket that glycine cannot

access.

Comparative Data: The "Gavestinel" Class
The following table compares the core scaffold with optimized clinical candidates.
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Compound
Substitutio
n (C3)

Substitutio
n (C4/6)

Target Ki (nM)
Significanc
e

I2CA (Core) -H -H
NMDA Gly

Site
~20,000

Weak

competitive

antagonist;

serves as the

template.

GV150526

(Gavestinel)

(E)-2-

(phenylcarba

moyl)vinyl

4,6-Dichloro
NMDA Gly

Site
0.8

High potency;

reached

Phase III

clinical trials

for stroke.

SM-31900
Tricyclic

fused ring
-H

NMDA Gly

Site
1.0

Rigidified

analog;

demonstrates

entropy-

enthalpy

compensatio

n benefits.

5,7-DCKA -H 5,7-Dichloro
NMDA Gly

Site
65

Early tool

compound;

established

the need for

electron-

withdrawing

groups.

Data aggregated from diverse SAR studies including interactions with the GluN1 subunit.

SAR Visualization: The NMDA Antagonist
Pharmacophore
The following diagram illustrates the critical structural requirements for high-affinity binding.
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Caption: SAR map of Indole-2-carboxylates at the NMDA receptor. Red nodes indicate

electrostatic interactions; yellow nodes indicate steric fits.

Case Study B: Oncology (Kinase & Protein-Protein
Inhibitors)
Recent developments have repurposed the I2CA scaffold for oncology, specifically targeting

IDO1/TDO (immunotherapy) and Mcl-1 (apoptosis). Here, the acid moiety often interacts with

active site metal ions or specific lysine residues.

Comparative Data: Dual IDO1/TDO Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors prevent tumors from suppressing the immune

system.
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Compound
Structure
Modification

IDO1 IC50 (µM) TDO IC50 (µM)
Mechanism
Note

Compound 9o-1
6-acetamido-

indole-2-COOH
1.17 1.55

Dual inhibitor.[1]

The C6-

acetamido group

mimics

tryptophan

interactions.

Compound 9p-O
Quinone-indole

hybrid
< 0.10 < 0.10

Oxidation of the

indole core

creates a potent

electrophile

(quinone).

Standard

(Epacadostat)
(Reference) 0.01 > 10

High potency but

lacks TDO dual

inhibition.

Comparative Data: Mcl-1 Inhibitors
Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein.[2]

Challenge: Disrupting the Mcl-1/Bim protein-protein interaction.

Solution:Compound 26 (Indole-2-carboxylic acid derivative).

Performance: Ki = 0.26 µM (Bcl-2).[3]

Selectivity: High affinity for Mcl-1 over Bcl-xL, reducing platelet toxicity risks common in

this class.

Experimental Protocols
To ensure reproducibility, the following protocols define the synthesis of the core scaffold and a

standard bioassay.
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Protocol A: Synthesis of Indole-2-Carboxylic Acid
(Fischer Method)
A robust, scalable method avoiding expensive transition metals.

Reagents: Phenylhydrazine, Pyruvic acid, Polyphosphoric acid (PPA) or ZnCl2.

Hydrazone Formation:

Dissolve phenylhydrazine (10 mmol) in ethanol (20 mL).

Add pyruvic acid (11 mmol) dropwise at 0°C.

Stir for 30 min; filter the precipitated pyruvic acid phenylhydrazone. Yield: ~90%.

Cyclization (Fischer Indole):

Mix the hydrazone (5 mmol) with PPA (15 g).

Heat to 100°C for 2 hours (monitor via TLC, solvent system Hexane:EtOAc 3:1).

Critical Step: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring.

The crude ester/acid precipitates.[4]

Purification:

Recrystallize from aqueous ethanol.

Validation: 1H NMR (DMSO-d6) should show a singlet at ~13.0 ppm (COOH) and ~11.8

ppm (NH).

Protocol B: Workflow for Synthesis of Amide Derivatives
Used for creating "Gavestinel-like" C3-substituted derivatives.
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Indole-2-Carboxylic Acid Ethyl Ester

1. Vilsmeier-Haack Formylation
(POCl3, DMF, 0°C -> RT)

3-Formyl-indole-2-ester

2. Wittig/Knoevenagel Condensation
(Ylide or Active Methylene)

3-Alkenyl-indole-2-ester

3. Saponification
(LiOH, THF/H2O)

Final Product:
3-Substituted Indole-2-Carboxylic Acid

Click to download full resolution via product page

Caption: Synthetic route for C3-functionalized indole-2-carboxylic acids.

Technical Commentary & Expert Opinion
The "Acid" Dilemma
While the C2-carboxylic acid is essential for potency in NMDA and Mcl-1 targets (acting as an

ionic anchor), it poses a significant permeability liability (low logD at physiological pH).
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Optimization Strategy: Successful drugs in this class often utilize a prodrug strategy (esters)

or bioisosteres (e.g., tetrazoles, though less common here) if CNS penetration is poor.

However, Gavestinel utilized the acid directly, relying on active transport or specific lipophilic

C3-side chains to balance the physicochemical properties.

Selectivity Switches
NMDA vs. Kinase: The presence of a bulky, hydrophobic group at C3 strongly biases the

scaffold toward the NMDA glycine site.

Kinase Specificity: Introduction of C5/C6 polar groups (e.g., acetamido, sulfonamide) shifts

affinity toward enzyme pockets (IDO1, kinases) by engaging hinge regions or specific

catalytic residues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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